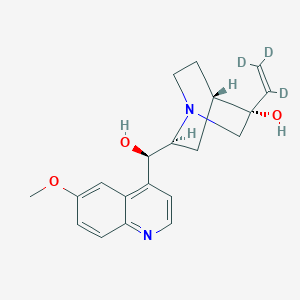

(-)-(3S)-3-Hydroxyquinine-d3

Beschreibung

Contextualization of Quinine (B1679958) Metabolism and its Primary Metabolites

Quinine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. fda.govwikidoc.orgdrugbank.com The main metabolic pathway is oxidation, leading to the formation of several metabolites. fda.govwikidoc.org The primary and major metabolite is 3-hydroxyquinine (B22115), which is less active than the parent drug. wikidoc.orgresearchgate.net Other primary metabolites include 2'-quininone, O-desmethylquinine, and 10,11-dihydroxydihydroquinine. fda.govwikidoc.org These primary metabolites can undergo further biotransformation to produce secondary metabolites. fda.govwikidoc.org The formation of 3-hydroxyquinine is principally catalyzed by the CYP3A4 isoform of cytochrome P450. researchgate.netnih.govki.seresearchgate.netnih.govnih.gov While other CYP enzymes like CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 may play a minor role, CYP3A4 is the key enzyme in this specific metabolic step. fda.govwikidoc.orgnih.gov

Table 1: Primary Metabolites of Quinine

| Metabolite | Key Information |

|---|---|

| 3-Hydroxyquinine | The major and most significant active metabolite. fda.govwikidoc.orgresearchgate.netnih.govki.seoup.comresearchgate.net |

| 2'-Quininone | Another primary metabolite formed during quinine's biotransformation. fda.govwikidoc.org |

| O-Desmethylquinine | A primary product of quinine metabolism. fda.govwikidoc.org |

| 10,11-Dihydroxydihydroquinine | One of the initial metabolites in the metabolic cascade. fda.govwikidoc.org |

Significance of Stereoselective Hydroxylation in Biotransformation

The hydroxylation of quinine to 3-hydroxyquinine is a stereoselective process, meaning that the enzyme preferentially creates one specific stereoisomer. This is a critical aspect of biotransformation, as different stereoisomers of a drug or metabolite can have varying pharmacological activities and toxicities. In the case of quinine, the enzyme-mediated reaction results in the specific formation of (3S)-3-hydroxyquinine. The stereochemistry of this metabolite is crucial for its interaction with biological targets and its subsequent metabolic fate. The study of stereoselective synthesis and reactions is a significant area of chemical research, aiming to control the three-dimensional arrangement of atoms in molecules. nih.govmpg.deudel.edu

Rationale for Investigating Deuterated Metabolites in Research

The use of deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), is a powerful technique in biomedical research. symeres.commusechem.com This is due to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen. taylorandfrancis.comwikipedia.orgdovepress.comwikipedia.org This stronger bond is more difficult to break, which can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. taylorandfrancis.comwikipedia.orgdovepress.comwikipedia.orgnih.gov

By using a deuterated metabolite like (-)-(3S)-3-Hydroxyquinine-d3, researchers can:

Trace Metabolic Pathways: The deuterium label acts as a tracer, allowing scientists to follow the molecule through complex biological systems and identify subsequent metabolic products. symeres.commedchemexpress.com

Investigate Reaction Mechanisms: The kinetic isotope effect provides insights into the rate-determining steps of enzymatic reactions. symeres.comtaylorandfrancis.comwikipedia.org

Improve Pharmacokinetic Profiles: In some cases, deuteration can slow down drug metabolism, leading to a longer half-life and improved drug exposure. dovepress.comjuniperpublishers.com

Enhance Analytical Sensitivity: Deuterated compounds are used as internal standards in mass spectrometry to accurately quantify the levels of the non-deuterated compound in biological samples. musechem.commetsol.com

Overview of Research Focus on this compound as a Key Research Tool

This compound serves as a critical research tool for several reasons. Primarily, it is used as an internal standard for the quantitative analysis of 3-hydroxyquinine in biological fluids during pharmacokinetic studies. This allows for precise measurement of the metabolite's concentration over time, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of quinine.

Furthermore, the deuterated compound is instrumental in studies investigating the activity of the CYP3A4 enzyme. By comparing the metabolism of deuterated and non-deuterated substrates, researchers can probe the intricacies of enzyme function and the factors that influence drug metabolism, such as genetic polymorphisms in CYP enzymes and drug-drug interactions. nih.govplos.org The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug development, enabling safer and more effective therapeutic strategies. metsol.comnih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H24N2O3 |

|---|---|

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

(3S,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1/i1D2,3D |

InChI-Schlüssel |

BSRUJCFCZKMFMB-WZKQBESDSA-N |

Isomerische SMILES |

[2H]C(=C([2H])[C@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |

Kanonische SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Isotopic Labeling and Stereocontrol of 3s 3 Hydroxyquinine D3

Strategies for Stereoselective Chemical Synthesis of (-)-(3S)-3-Hydroxyquinine-d3

The total synthesis of quinine (B1679958) and its derivatives is a complex challenge due to the molecule's multiple contiguous stereocenters. Achieving the specific (3S) configuration of the hydroxyl group on the quinuclidine (B89598) ring requires highly controlled stereoselective methods. While direct total synthesis of 3-hydroxyquinine (B22115) is less common than its generation as a metabolite, the principles are derived from established quinine syntheses.

Key strategies often involve:

Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains some of the required stereocenters.

Asymmetric Catalysis: Employing chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to guide the formation of specific stereoisomers. tohoku.ac.jp For instance, recent advancements have enabled the efficient, enantioselective total synthesis of (-)-quinine using organocatalyst-mediated one-pot reactions, which significantly improves synthetic efficiency and reduces waste. tohoku.ac.jp

Substrate-Controlled Reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions, such as hydroxylations or epoxidations. nih.gov

In a hypothetical synthetic route to (-)-(3S)-3-Hydroxyquinine, a late-stage C-H oxidation at the C3 position of a protected quinine precursor would be a critical step. This transformation would need to be highly stereoselective to yield the desired (3S) isomer over the (3R) alternative.

Enzymatic and Biocatalytic Approaches for Stereospecific Metabolite Generation

Enzymatic and biocatalytic methods offer a highly efficient and stereospecific route to (-)-(3S)-3-Hydroxyquinine. In humans, quinine is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netnih.gov

CYP3A4-Mediated Hydroxylation: The enzyme Cytochrome P450 3A4 (CYP3A4) is the principal catalyst for the hydroxylation of quinine at the C3 position of the quinuclidine ring, yielding (3S)-3-Hydroxyquinine as the major metabolite. researchgate.netnih.gov This biotransformation is highly stereospecific, producing the (3S) enantiomer almost exclusively.

For preparative-scale synthesis, this can be achieved through:

In vitro incubations: Using purified or recombinant CYP3A4 enzymes with quinine as the substrate and an NADPH-regenerating system.

Whole-cell biotransformation: Employing microbial systems (e.g., bacteria or yeast) that have been genetically engineered to express human CYP3A4. This approach can be more cost-effective for larger-scale production.

The discovery of enzymes involved in the natural biosynthesis of quinine within the Cinchona plant, such as O-methyltransferases and dehydrogenases, also opens avenues for future biocatalytic production of quinine analogs. acs.org

| Enzyme | Role | Transformation | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Metabolism | Stereospecific hydroxylation of Quinine to (3S)-3-Hydroxyquinine. | researchgate.netnih.gov |

| Cytochrome P450 1A2 (CYP1A2) | Metabolism | Plays a minor role in Quinine biotransformation. | researchgate.netnih.gov |

| O-methyltransferase (CpOMT1) | Biosynthesis | Methylation of 6'-hydroxycinchoninone in the final steps of Quinine biosynthesis. | acs.org |

Isotopic Labeling Techniques for Deuterated Analogs (e.g., deuterium (B1214612) incorporation)

The "-d3" designation in this compound typically indicates the presence of three deuterium atoms in the methoxy (B1213986) group (-OCD₃) on the quinoline (B57606) ring. Incorporating these stable isotopes is essential for its use as an internal standard in mass spectrometry-based quantification. acs.orgclearsynth.com Deuterium labeling is achieved through various methods, often at a late stage in the synthesis to maximize efficiency. acs.orgx-chemrx.com

Common techniques include:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium. acs.org HIE reactions can be catalyzed by transition metals (e.g., palladium, iridium, ruthenium), acids, or bases, using a deuterium source like deuterium oxide (D₂O). researchgate.netnih.gov While highly effective for certain positions, exchanging the hydrogens on a methoxy group is challenging.

Synthesis with Deuterated Reagents: The most direct method for creating the -OCD₃ group is to use a deuterated methylating agent. This involves synthesizing a precursor molecule (6'-hydroxyquinine) and then performing a methylation reaction using a deuterated reagent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄).

Catalytic Deuteration: Using a combination of a metal catalyst (e.g., Pd/C) and a deuterium source (D₂O or D₂ gas) can facilitate deuterium incorporation at specific sites. x-chemrx.comnih.gov For instance, a Pd/C-Al-D₂O system has been shown to be effective for H-D exchange in various molecules. nih.gov

| Technique | Deuterium Source | Catalyst/Conditions | Applicability | Reference |

|---|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Metal catalysts (Pd, Ir, Ru), acid, or base. | C-H bonds at specific positions, often late-stage. | acs.orgx-chemrx.comresearchgate.net |

| Reductive Deuteration | LiAlD₄, NaBD₄ | Reduction of carbonyls, esters, etc. | Incorporation via reduction of functional groups. | nih.gov |

| Use of Deuterated Reagents | CD₃I, (CD₃)₂SO₄ | Alkylation reactions. | Ideal for specific labeling, such as forming an -OCD₃ group. | researchgate.net |

| Use of Deuterated Solvents | acetone-d₆, D₂O | Lewis acid or base catalysis. | Exchange at positions alpha to carbonyls or other activated sites. | nih.govacanthusresearch.com |

Purification and Research-Grade Preparation of this compound

After synthesis and isotopic labeling, rigorous purification is required to obtain research-grade this compound. The final product must be free of chemical and isotopic impurities, such as unlabeled material or isomers. acs.org A multi-step purification protocol is typically employed.

Primary Purification Steps:

Extraction: Initial separation of the crude product from the reaction mixture or biological matrix using liquid-liquid extraction.

Column Chromatography: A standard and essential technique for separating the target compound from byproducts and unreacted starting materials. Silica gel or alumina (B75360) are common stationary phases. patsnap.com

High-Resolution Purification and Analysis:

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for final purification to achieve very high purity (>98%). Chiral HPLC methods can be employed to ensure enantiomeric purity and separate the (3S) isomer from any (3R) contaminant. umsl.edunih.gov

Crystallization: If the compound is a stable solid, recrystallization from a suitable solvent system is a powerful method for removing trace impurities and can yield highly pure crystalline material. google.comwipo.int

The identity, purity, and extent of deuterium incorporation of the final product are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR, ¹³C-NMR) and high-resolution Mass Spectrometry (MS). clearsynth.comumsl.edu

Biochemical Pathways and Enzymology of Quinine 3 Hydroxylation Leading to 3s 3 Hydroxyquinine D3

Identification and Characterization of Cytochrome P450 Isoforms Involved in Quinine (B1679958) Hydroxylation (e.g., CYP3A4, CYP3A5)

The metabolic conversion of quinine to its principal metabolite, 3-hydroxyquinine (B22115), is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Extensive research has identified CYP3A4 as the major isoform responsible for this hydroxylation reaction in humans. nih.govnih.govfrontiersin.orgdrugbank.comflinders.edu.au Studies utilizing human liver microsomes and recombinant human CYP isoforms have demonstrated that CYP3A4 exhibits the highest catalytic activity for quinine 3-hydroxylation. nih.gov The formation of 3-hydroxyquinine shows a strong correlation with testosterone (B1683101) 6β-hydroxylation, a known marker for CYP3A4 activity. nih.gov

Further evidence for the central role of CYP3A4 comes from inhibition studies. Potent and selective inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin (B1681591), significantly inhibit the formation of 3-hydroxyquinine in vitro. nih.govnih.gov For instance, ketoconazole at a concentration of 1 µM can completely block the formation of this metabolite. nih.gov Co-administration of ketoconazole with quinine in vivo has been shown to decrease the apparent oral clearance of quinine and reduce the formation of 3-hydroxyquinine, further solidifying the importance of CYP3A4 in this metabolic pathway. drugbank.com

While CYP3A4 is the primary enzyme, other isoforms may play a minor role. Some studies have suggested a minor contribution from CYP2C19. nih.govresearchgate.net However, the catalytic activity of CYP2C19 towards quinine 3-hydroxylation is considerably lower than that of CYP3A4. nih.gov The involvement of CYP1A2 has also been investigated, but its role appears to be insignificant in the 3-hydroxylation process. drugbank.com

CYP3A5, an isoform closely related to CYP3A4, also shares the capacity to metabolize many of the same substrates. mdl-labs.com Genetic variations in both CYP3A4 and CYP3A5 can lead to significant inter-individual differences in drug metabolism. mdl-labs.comresearchgate.net While most research has focused on CYP3A4, the contribution of CYP3A5 to quinine 3-hydroxylation is an area of ongoing investigation, particularly in individuals expressing higher levels of this enzyme. The similar substrate specificities of CYP3A4 and CYP3A5 suggest a potential role for CYP3A5, although its relative contribution compared to CYP3A4 in the general population is likely smaller. researchgate.net

Stereochemical Aspects of C3-Hydroxylation of Quinine and Formation of the (3S) Isomer

The C3-hydroxylation of the quinuclidine (B89598) ring of quinine is a stereoselective process. The enzymatic reaction catalyzed by cytochrome P450, primarily CYP3A4, results in the formation of the (3S)-3-hydroxyquinine diastereomer. This stereospecificity is a hallmark of enzyme-catalyzed reactions, where the three-dimensional structure of the enzyme's active site dictates the orientation of the substrate and the position of hydroxylation.

The prochiral C3 position of quinine is selectively hydroxylated to yield the (3S) configuration. This indicates that the binding of quinine within the active site of CYP3A4 occurs in a highly specific orientation, exposing one face of the molecule to the enzymatic oxidation machinery. The precise molecular interactions, including hydrogen bonding and hydrophobic interactions between quinine and the amino acid residues of the active site, are crucial for this stereochemical outcome. While the exact mechanism of this "oxygen-walking" is complex, it is understood to be an intramolecular process. nih.gov

Kinetic Parameters and Enzyme-Substrate Interactions in In Vitro Systems (e.g., liver microsomes, recombinant enzymes)

The kinetics of quinine 3-hydroxylation have been extensively studied using in vitro systems, including human liver microsomes and recombinant CYP enzymes. These studies provide valuable insights into the efficiency and capacity of the metabolic pathway.

In human liver microsomes, the formation of 3-hydroxyquinine is the pathway with the highest intrinsic clearance (Vmax/Km). nih.gov The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax) can exhibit interindividual variability. nih.gov For example, one study reported mean Km and Vmax values of 106.1 ± 19.3 µM and 1.33 ± 0.48 nmol/mg protein/min, respectively, across ten different human liver microsomal samples. nih.gov Another study found a mean Km value of 83 ± 19 µM in microsomes from ten human livers. flinders.edu.au

Studies with recombinant CYP3A4 have provided more specific kinetic data for this particular isoform. The apparent Km for quinine 3-hydroxylation by wild-type CYP3A4*1A has been reported to be 16 µM, with a Vmax of 3.5 pmol/min per pmol of CYP3A4. frontiersin.org The intrinsic clearance (CLint) was determined to be 217.5 µl/min per nmol of CYP3A4. frontiersin.org Allelic variants of CYP3A4 can exhibit significantly different kinetic parameters, with many variants showing reduced Vmax and increased Km values, leading to decreased intrinsic clearance. frontiersin.orgresearchgate.net

Interactive Table of Kinetic Parameters for Quinine 3-Hydroxylation

| System | Enzyme | Km (µM) | Vmax | Intrinsic Clearance (CLint) | Reference |

|---|---|---|---|---|---|

| Human Liver Microsomes | Mixed CYPs | 106.1 ± 19.3 | 1.33 ± 0.48 nmol/mg protein/min | 12.8 ± 5.1 µl/mg protein/min | nih.gov |

| Human Liver Microsomes | Mixed CYPs | 83 ± 19 | 547 ± 416 pmol/min/mg | Not Reported | flinders.edu.au |

| Recombinant CYP3A4*1A | CYP3A4 | 16 | 3.5 pmol/min/pmol CYP3A4 | 217.5 µl/min/nmol CYP3A4 | frontiersin.org |

In Vitro Metabolic Models for Elucidating Formation Pathways (e.g., microsomes, cell-free extracts)

A variety of in vitro models are employed to investigate the metabolic pathways of quinine, with a primary focus on the formation of 3-hydroxyquinine. Human liver microsomes are the most commonly used system as they contain a rich complement of drug-metabolizing enzymes, including the cytochrome P450s. nih.govnih.govnih.gov These preparations allow for the determination of kinetic parameters and the identification of the enzymes involved through the use of specific inhibitors and correlation studies. nih.govnih.gov

Recombinant enzymes, particularly baculovirus-expressed human CYP isoforms, offer a more defined system to study the contribution of a single enzyme to a specific metabolic reaction. nih.govnih.gov The use of recombinant CYP3A4 has been instrumental in confirming its primary role in quinine 3-hydroxylation and in characterizing the kinetic properties of this specific interaction. nih.govfrontiersin.org

Cell-free extracts, though less commonly cited in the context of quinine metabolism, can also be utilized. These preparations contain both microsomal and cytosolic enzymes and can provide a broader picture of metabolic capabilities.

Comparative Enzymatic Activities Across Research Species (non-human)

To understand the translatability of preclinical findings to humans, the metabolism of quinine has been investigated in several non-human species. In vitro studies using liver microsomes from mice, rats, and dogs have shown that, similar to humans, 3-hydroxyquinine is the principal metabolite of quinine in these species. nih.gov

However, there are notable intra- and interspecies variabilities in the kinetic parameters of quinine 3-hydroxylation. nih.gov Among the species tested, dogs have been reported to exhibit kinetic data that most closely resembles that of humans. nih.gov Inhibition studies with ketoconazole and troleandomycin showed inhibition of quinine 3-hydroxylation across all species. nih.gov Interestingly, species-specific differences were observed with other compounds; for example, α-naphthoflavone and diazepam showed a trend towards activation in dog and human liver microsomes but significant inhibition in mouse and rat microsomes. nih.gov

Antibodies raised against rat CYP3A2 strongly inhibited quinine 3-hydroxylation in mouse, rat, and dog liver microsomes, indicating that the CYP3A subfamily is the principal isoform involved in this metabolic pathway across these species. nih.gov These findings suggest that the dog, and to some extent the rat, may serve as suitable animal models for studying the in vitro aspects of quinine 3-hydroxylase activity. nih.gov

Advanced Analytical Research Techniques and Quantification of 3s 3 Hydroxyquinine D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Analytes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of deuterated analytes in complex biological matrices. biopharmaservices.com This technique offers exceptional sensitivity and selectivity, which is crucial for differentiating the deuterium-labeled (-)-(3S)-3-Hydroxyquinine-d3 from the unlabeled (3S)-3-Hydroxyquinine. The chromatographic separation, typically achieved using reversed-phase columns, isolates the analyte from other matrix components before it enters the mass spectrometer.

In the mass spectrometer, the analyte is ionized, and specific precursor-to-product ion transitions are monitored. For this compound, the selection of specific mass-to-charge (m/z) ratios for the parent ion and its fragments allows for its distinct detection, even in the presence of its non-deuterated analog. escholarship.org The mass shift introduced by the deuterium (B1214612) atoms is the key to this specificity. The ideal internal standards for LC-MS/MS methods are stable isotopically-labeled versions of the analyte. escholarship.org

A rapid UPLC-MS/MS quantitative assay has been developed for the quantification of quinine (B1679958) and its major metabolite, (3S)-3-hydroxyquinine, in biological samples such as diluted urine. nih.gov This type of method can be adapted for the analysis of this compound. The assay utilizes a short analytical column and gradient elution, allowing for a total cycle time of just a few minutes. nih.gov Such high-throughput methods are invaluable in studies requiring the analysis of a large number of samples.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 3-Hydroxyquinine (B22115)

| Parameter | Value |

| Chromatography System | UPLC |

| Column | Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) |

| Mobile Phase B | Methanol |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table is representative of a method used for the analysis of the non-deuterated analog and is adaptable for this compound.

Chiral Separation Techniques for Stereoisomer Resolution

The separation of stereoisomers is a critical aspect of pharmaceutical and metabolic research, as different enantiomers of a compound can exhibit distinct pharmacological and toxicological properties. wvu.edu High-performance liquid chromatography (HPLC) is a widely used technique for chiral separations. doaj.org The resolution of enantiomers, such as the stereoisomers of 3-hydroxyquinine, is typically achieved using a chiral stationary phase (CSP). wvu.edu

These CSPs are designed to interact differently with each enantiomer, leading to different retention times on the chromatographic column and thus, their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution of the stereoisomers. chromatographyonline.com For compounds like hydroxychloroquine (B89500), which is structurally related to quinine and its metabolites, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. doaj.org The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific column and the physicochemical properties of the analytes. chromatographyonline.com

Table 2: Example Conditions for Chiral HPLC Separation of Hydroxychloroquine Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak AD-H (4.6 mm x 150 mm, 5 µm) | Enantiocel G1-5 (250 mm x 4.6 mm) |

| Mobile Phase | n-hexane-isopropanol (93:7, v/v) + 0.5% DEA | Methyl tertiary-butyl ether–ethanol–diethylamine (90:10:0.1) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Detection | UV at 343 nm | UV at 240 nm |

| Temperature | 20 °C | 25 °C |

This table presents conditions used for the separation of hydroxychloroquine enantiomers and serves as a guide for developing methods for 3-hydroxyquinine stereoisomers. doaj.orgnih.gov

Method Validation and Performance Characteristics for Research Applications (e.g., linearity, precision, accuracy)

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for its intended purpose. nih.gov Regulatory bodies such as the FDA provide guidelines for bioanalytical method validation, which include the assessment of several key performance characteristics. gmp-compliance.orgajpsonline.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. For the quantification of (3S)-3-hydroxyquinine, calibration curves have been shown to be linear over a range of 1.00 to 20.00 ng/mL, with correlation coefficients (R²) greater than 0.995. nih.gov

Precision: This refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). For bioanalytical methods, the precision should not exceed 15% CV, except for the lower limit of quantification (LLOQ), where it should not exceed 20%. europa.eu

Accuracy: This is the closeness of the mean test results to the true value. It is expressed as the percentage of the nominal concentration. The mean value should be within 15% of the nominal value, except at the LLOQ, where it should not deviate by more than 20%. gmp-compliance.org

Table 3: Performance Characteristics of a UPLC-MS/MS Assay for (3S)-3-Hydroxyquinine

| Parameter | Acceptance Criteria | Reported Performance nih.gov |

| Linearity (R²) | ≥ 0.99 | > 0.995 |

| Intra-batch Precision (CV%) | ≤ 15% | within ±10% |

| Inter-batch Precision (CV%) | ≤ 15% | within ±10% |

| Intra-batch Accuracy (%) | 85-115% | 90-110% |

| Inter-batch Accuracy (%) | 85-115% | 90-110% |

This table summarizes the validation parameters for a method quantifying the non-deuterated analog, which are representative of the expected performance for a method analyzing this compound.

Integration with Other Spectroscopic Methods for Mechanistic Insights (e.g., NMR for structural elucidation beyond basic identification)

While LC-MS/MS is a powerful tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of metabolites. tandfonline.comnih.gov ¹H-NMR and ¹³C-NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy), provide detailed information about the chemical structure and stereochemistry of a molecule. nih.govmagritek.com

For instance, ¹H-NMR was instrumental in identifying the major metabolite of quinine in human urine as being hydroxylated at the C-3 position of the quinuclidine (B89598) nucleus. tandfonline.comnih.gov By analyzing the chemical shifts and coupling constants of the protons in the molecule, researchers can piece together its precise structure. nih.gov In the context of this compound, NMR would be used to confirm the position of the deuterium labels and to ensure the structural integrity of the molecule after synthesis. The combination of MS and NMR is a powerful approach for the unequivocal identification of novel metabolites and synthesized standards. tandfonline.com

Table 4: Illustrative ¹H-NMR Chemical Shifts for Key Protons in a Quinine Metabolite

| Proton | Chemical Shift (ppm) |

| H-2' | 8.68 |

| H-8' | 8.00 |

| H-5' | 7.69 |

| H-6' | 7.41 |

| H-9 | 5.70 |

| H-2 | 5.05 |

| H-10 | 4.98 |

| OCH₃ | 3.95 |

This table presents representative chemical shift data for the non-deuterated parent compound, quinine, to illustrate the type of data obtained from NMR analysis. magritek.com

Pharmacokinetic Investigations of 3 Hydroxyquinine in Preclinical and in Vitro Models

In Vitro Metabolic Stability and Clearance Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic fate of a compound. These studies typically utilize liver microsomes or hepatocytes to assess the rate at which a compound is metabolized by drug-metabolizing enzymes.

Research has demonstrated that the formation of 3-hydroxyquinine (B22115) is the principal metabolic pathway for quinine (B1679958). nih.gov In vitro studies using human liver microsomes have shown that 3-hydroxyquinine has the highest intrinsic clearance among the metabolites of quinine. nih.gov The primary enzyme responsible for this 3-hydroxylation reaction is Cytochrome P450 3A4 (CYP3A4). nih.govnih.govnih.gov The formation of 3-hydroxyquinine is significantly inhibited by ketoconazole (B1673606) and troleandomycin (B1681591), which are known inhibitors of CYP3A4. nih.gov

| Metabolite | Mean Intrinsic Clearance (μL/min/mg) | Standard Deviation |

|---|---|---|

| 3-Hydroxyquinine | 11.0 | 4.6 |

| 2'-Quininone | 1.4 | 0.7 |

| (10R)-11-dihydroxydihydroquinine | 0.5 | 0.1 |

| (10S)-11-dihydroxydihydroquinine | 1.1 | 0.2 |

Data sourced from Mirghani et al. (2002). nih.gov

Animal Model Studies of Quinine Biotransformation and 3-Hydroxyquinine Disposition (e.g., mice, rats, dogs, macaques)

Preclinical animal models are indispensable for studying the in vivo biotransformation of a drug and the subsequent disposition of its metabolites. Comparative studies across different species can help in selecting the most appropriate model for human pharmacokinetic predictions.

In vitro investigations have shown that, similar to humans, 3-hydroxyquinine is the main metabolite of quinine in mice, rats, and dogs, with the CYP3A enzyme family being the principal catalyst in these species. nih.gov This suggests that dogs and rats may serve as qualitatively and quantitatively suitable animal models for studying the 3-hydroxylase activity of quinine. nih.gov

While detailed in vivo pharmacokinetic parameters for 3-hydroxyquinine in these preclinical models are not extensively documented in publicly available literature, studies on the parent compound, quinine, and the related compound, hydroxychloroquine (B89500), provide some insights. For instance, pharmacokinetic studies of hydroxychloroquine have been conducted in rats, dogs, and cynomolgus macaques, detailing its absorption, distribution, and elimination. nih.govnih.govnih.gov Studies on quinine degradation have also been performed in dogs. nih.gov

Tissue Distribution and Accumulation in Research Models (non-human)

Understanding the tissue distribution of a metabolite is crucial for identifying potential sites of accumulation and assessing potential efficacy or toxicity.

While specific data on the tissue distribution of 3-hydroxyquinine is limited, studies on the related compound hydroxychloroquine and its metabolites in rats provide valuable analogous information. In rats administered hydroxychloroquine, the highest concentrations of its metabolites were found in the liver, adrenal glands, and lung tissue. nih.gov The parent compound, hydroxychloroquine, showed its highest concentration in the intestinal smooth muscle and the lowest in the brain and adipose tissue. nih.gov

Studies in mice have also detailed the tissue distribution of hydroxychloroquine, with the highest concentrations generally found in the liver and whole blood. biorxiv.org In cynomolgus macaques, hydroxychloroquine has been shown to accumulate in various tissues, with the descending order of the tissue-to-plasma concentration ratio being liver > spleen > kidney > lung > heart > subcutaneous fat > brain. nih.gov

| Tissue | Mean Concentration |

|---|---|

| Whole Blood | 1100 ng/mL |

| Liver | Data indicates high concentration |

| Lung | Data indicates significant concentration |

| Kidney | 470 ng/g |

| Subcutaneous Tumor | Data indicates lower concentration than other tissues |

Data reflects general findings from Solitro et al. (2018) for the related compound hydroxychloroquine. biorxiv.org

Compartmental and Non-Compartmental Pharmacokinetic Modeling in Preclinical Research

Pharmacokinetic modeling is a mathematical approach to describe the concentration-time profile of a drug and its metabolites in the body. This can be done through compartmental models, which simplify the body into a series of interconnected compartments, or non-compartmental analysis (NCA), which does not assume a specific compartmental structure. mathworks.com

In preclinical research, these models are used to estimate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life. Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that integrates physiological and drug-specific information to predict ADME profiles. researcher.lifemdpi.com

Metabolic Ratio Analysis as a Biomarker of Enzyme Activity in Research Settings

The metabolic ratio, which is the ratio of the concentration of a parent drug to its metabolite, can serve as a valuable in vivo biomarker for the activity of a specific drug-metabolizing enzyme.

The metabolic ratio of quinine to 3-hydroxyquinine is a well-established and reliable biomarker for the in vivo activity of CYP3A4. researchgate.net A higher ratio indicates lower CYP3A4 activity, as less of the parent drug is being converted to its metabolite. This has been extensively studied in human clinical research. Given that in vitro studies have shown CYP3A enzymes are the primary catalysts for 3-hydroxyquinine formation in preclinical species like rats and dogs, the quinine/3-hydroxyquinine metabolic ratio holds significant potential as a biomarker for CYP3A activity in these research models as well. nih.gov This allows for the assessment of enzyme induction or inhibition by co-administered compounds in a preclinical setting.

Pharmacodynamic Mechanisms and Cellular Interactions of 3 Hydroxyquinine in Research Contexts

In Vitro Receptor Binding and Functional Assays for Hydroxylated Metabolites

While specific in vitro receptor binding and functional assay data for (-)-(3S)-3-Hydroxyquinine-d3 is not extensively detailed in the public domain, research on its non-deuterated form, 3-hydroxyquinine (B22115), and related compounds like hydroxychloroquine (B89500), provides insights into potential interactions.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. creative-bioarray.com These assays involve incubating a radiolabeled ligand with a receptor source, such as cell or tissue homogenates, and measuring the displacement of the radiolabel by the test compound. creative-bioarray.com Competition assays, a common variant, are used to determine the relative affinity (Ki) of a test compound by measuring its ability to displace a known radioligand. creative-bioarray.com

Computational studies, such as molecular docking, have been employed to predict the binding of similar molecules like hydroxychloroquine to various protein targets. nih.gov For instance, hydroxychloroquine has been shown in silico to bind to targets such as the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.gov Such computational approaches could theoretically be applied to 3-hydroxyquinine to predict its receptor binding profile.

It is important to note that the deuterated form, this compound, is primarily used as an internal standard for analytical and pharmacokinetic studies due to its mass difference from the endogenous metabolite. medchemexpress.com Its receptor binding affinity is expected to be nearly identical to that of non-deuterated 3-hydroxyquinine.

Cellular Uptake, Efflux, and Intracellular Distribution Mechanisms in Cell Culture Models

The cellular transport and distribution of 3-hydroxyquinine are critical determinants of its intracellular concentration and subsequent pharmacological effects. Studies on related quinoline (B57606) compounds, such as chloroquine (B1663885) and hydroxychloroquine, offer a framework for understanding these processes.

Chloroquine has been shown to rapidly accumulate in cultured cells, a process that is significantly reduced at lower temperatures and by metabolic inhibitors, suggesting an energy-dependent uptake mechanism. nih.gov The proposed mechanism involves initial diffusion across the cell membrane, followed by trapping within intracellular vesicles that eventually fuse with lysosomes. nih.gov This lysosomotropic nature leads to a high volume of distribution within tissues. nih.govnih.gov

Efflux of these compounds can be mediated by transporters like P-glycoprotein (P-gp). apsf.org Hydroxychloroquine has been identified as a substrate for P-gp, which can actively transport the drug out of cells, thereby influencing its intracellular concentration. nih.gov

The intracellular distribution of these compounds is not uniform. For instance, hydroxychloroquine has been observed to concentrate in various tissues, including the lungs, liver, and kidneys in animal models. biorxiv.org This tissue-specific accumulation is an important factor in both its therapeutic efficacy and potential toxicity.

| Process | Mechanism | Influencing Factors | Example Compound |

|---|---|---|---|

| Uptake | Primarily diffusion followed by energy-dependent vesicular trapping (lysosomotropism). | Temperature, metabolic inhibitors (e.g., NaN3), serum components. | Chloroquine nih.gov |

| Efflux | Active transport mediated by efflux pumps. | Expression and activity of transporters like P-glycoprotein (P-gp). | Hydroxychloroquine apsf.orgnih.gov |

| Distribution | Sequestration in acidic intracellular compartments (e.g., lysosomes) leading to high tissue concentrations. | Tissue type, pH gradients. | Hydroxychloroquine biorxiv.org |

Modulation of Cellular Pathways and Signaling by 3-Hydroxyquinine in In Vitro Systems

The accumulation of 3-hydroxyquinine and related compounds within cells can lead to the modulation of various cellular pathways and signaling cascades. A primary mechanism of action for compounds like hydroxychloroquine is the alkalinization of acidic intracellular compartments such as endosomes and lysosomes. nih.gov This change in pH can interfere with numerous cellular processes.

One significant consequence is the inhibition of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. mdpi.com By raising the pH of lysosomes, hydroxychloroquine prevents their fusion with autophagosomes, leading to a buildup of autophagic vacuoles and disruption of the autophagic flux. mdpi.comnih.gov

Furthermore, hydroxychloroquine has been shown to modulate inflammatory signaling pathways. It can inhibit the assembly and activation of the endosomal NADPH oxidase (NOX2), an enzyme involved in the production of reactive oxygen species that act as signaling molecules in inflammatory responses. nih.gov This inhibition can reduce the downstream production of pro-inflammatory cytokines. nih.govdrugbank.com

Studies have also indicated that hydroxychloroquine can affect metabolic pathways, including those related to oxidative phosphorylation and cholesterol homeostasis, and can suppress the expression of interferon-stimulated genes. scienceopen.com

Comparative Pharmacological Activities of Quinine (B1679958) and its 3-Hydroxylated Metabolites in Cellular Assays (e.g., antimalarial activity in Plasmodium falciparum in vitro models)

A key area of research for 3-hydroxyquinine is its comparative pharmacological activity relative to its parent compound, quinine, particularly in the context of its antimalarial effects.

In vitro studies using various strains of Plasmodium falciparum have consistently demonstrated that 3-hydroxyquinine possesses antimalarial activity, albeit at a significantly lower potency than quinine. nih.gov Research has shown that the median inhibitory concentration (IC50) of 3-hydroxyquinine is approximately 10 times higher than that of quinine. nih.gov

When tested in combination, no synergistic or antagonistic interactions have been observed between quinine and 3-hydroxyquinine against P. falciparumin vitro. nih.gov

| Compound | Median IC50 (nmol/L) | Range (nmol/L) | Relative Potency |

|---|---|---|---|

| Quinine | 168 | 68-366 | ~10x more potent than 3-Hydroxyquinine nih.gov |

| 3-Hydroxyquinine | 1160 | 378-3154 | - |

Applications of 3s 3 Hydroxyquinine D3 in Mechanistic and Comparative Research

Use in Isotope-Dilution Mass Spectrometry for Quantitative Metabolomics

Isotope-dilution mass spectrometry (ID-MS) is a gold standard for the accurate quantification of metabolites in biological matrices. In this technique, a known amount of a stable isotope-labeled version of the analyte, such as (-)-(3S)-3-Hydroxyquinine-d3, is added to a sample as an internal standard. texilajournal.comnih.gov Because the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. texilajournal.comlcms.cz This effectively corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. texilajournal.comnih.gov

Table 1: Key Features of Isotope-Dilution Mass Spectrometry with this compound

| Feature | Description |

|---|---|

| Analyte | (-)-(3S)-3-Hydroxyquinine |

| Internal Standard | This compound |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Advantage | High accuracy and precision due to correction for matrix effects and extraction losses. texilajournal.com |

| Application | Quantitative metabolomics, pharmacokinetic studies, therapeutic drug monitoring. nih.gov |

Contribution to Understanding Stereoselective Drug Metabolism and Drug-Enzyme Interactions

The metabolism of many chiral drugs, including quinine (B1679958), is stereoselective, meaning that different stereoisomers are metabolized at different rates by enzymes. The formation of 3-hydroxyquinine (B22115) from quinine is a prime example of this, being predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov In vitro studies using human liver microsomes and recombinant CYP3A4 have demonstrated that the 3-hydroxylation pathway has a significantly higher intrinsic clearance compared to other metabolic pathways of quinine. nih.gov

The use of this compound in conjunction with its non-deuterated counterpart allows researchers to meticulously probe the kinetics and stereospecificity of the enzymes involved. For example, by incubating quinine with human liver microsomes and quantifying the formation of 3-hydroxyquinine using the deuterated internal standard, researchers can determine the enzymatic activity of CYP3A4. nih.gov Furthermore, studies on various allelic variants of CYP3A4 have revealed significant differences in their catalytic activities towards quinine 3-hydroxylation, with some variants showing reduced or increased intrinsic clearance. nih.govnih.gov This highlights the role of genetic polymorphisms in inter-individual differences in drug metabolism. nih.gov

Application in Drug Discovery and Development Research as a Reference Standard and Tracer Compound

In the landscape of drug discovery and development, the availability of well-characterized reference standards is essential for the validation of analytical methods and ensuring the quality and consistency of research data. iddo.org this compound, available commercially as a certified reference material, serves this purpose for studies involving the metabolism of quinine. pharmaffiliates.comlgcstandards.comschd-shimadzu.compharmaffiliates.comalfa-chemistry.comchemicalbook.com

Moreover, stable isotope-labeled compounds are powerful tools as tracer compounds in absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.netmetsol.comacs.org By administering a labeled drug and analyzing biological samples over time, researchers can trace the metabolic fate of the compound. The use of a deuterated metabolite like this compound can aid in metabolite identification and quantification during these crucial preclinical and clinical phases of drug development. researchgate.netacs.org This approach provides a detailed understanding of a drug's pharmacokinetic profile, which is fundamental for its successful development. metsol.com

Development of Research Biomarkers for Enzymatic Activity and Metabolic Phenotyping

The rate of formation of 3-hydroxyquinine from quinine is a well-established in vivo and in vitro biomarker for the activity of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs. nih.govconsensus.app Metabolic phenotyping, the assessment of an individual's metabolic capacity, often utilizes such biomarkers to predict drug clearance and potential drug-drug interactions. By measuring the ratio of quinine to 3-hydroxyquinine in plasma or urine, clinicians and researchers can gauge an individual's CYP3A4 activity. consensus.app

The availability of this compound as an internal standard enhances the accuracy of these phenotyping assays. texilajournal.com This is particularly important given the significant inter-individual variability in CYP3A4 activity, which can be influenced by genetic factors, such as the presence of different CYP3A4 alleles, as well as environmental factors. nih.govresearchgate.netmdpi.com Accurate phenotyping can pave the way for personalized medicine, where drug dosages can be tailored to an individual's metabolic profile.

Table 2: Research Findings on Quinine 3-Hydroxylation as a CYP3A4 Biomarker

| Finding | Significance | Reference(s) |

|---|---|---|

| Quinine 3-hydroxylation is a proven biomarker for CYP3A4 activity. | Allows for in vivo and in vitro assessment of enzyme function. | nih.govconsensus.app |

| Significant inter-individual variability exists in the metabolic ratio of quinine to 3-hydroxyquinine. | Highlights the need for personalized drug therapy. | consensus.app |

Role in Investigating Biosynthetic Pathways and Metabolic Networks

While direct studies utilizing this compound to investigate broad biosynthetic pathways are not extensively documented, the principles of stable isotope labeling are fundamental to such research. creative-proteomics.com Stable isotopes are widely used as tracers in metabolic flux analysis to delineate complex biochemical pathways and understand how metabolic networks are regulated. creative-proteomics.com

In the context of quinine, which is a naturally occurring alkaloid from the cinchona tree, understanding its metabolism is a part of a larger picture of xenobiotic metabolism. mdpi.com The metabolism of quinine involves multiple cytochrome P450 enzymes and results in several metabolites, with 3-hydroxyquinine being the most prominent. researchgate.netnih.govnih.gov By using labeled compounds like this compound, researchers can potentially trace the flow of metabolites through interconnected metabolic pathways. This can help in building more comprehensive models of drug metabolism and its interaction with endogenous metabolic networks, which can be visualized using tools that map metabolite-gene-disease interactions. metaboanalyst.ca

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.